Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate
Description
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a specialized organic compound featuring a cyclohexene ring substituted with a trifluoromethylsulfonyloxy (triflate) group at the 4-position and an ethyl acetate moiety at the 3-position. The triflate group acts as a potent electron-withdrawing group, enhancing the compound’s stability and reactivity in substitution reactions due to resonance stabilization of the sulfonate anion . This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions, where the triflate group serves as an excellent leaving group.
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethylsulfonyloxy)cyclohex-3-en-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5S/c1-2-18-10(15)7-8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h5,8H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNOPMWHKFMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate typically involves the reaction of ethyl 2-cyclohexenylacetate with trifluoromethanesulfonic anhydride in the presence of a base . The reaction is carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triflate-Substituted Cyclohexene Derivatives
(a) Ethyl 2-(((Trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate
- Structure : Differs in the position of the triflate group (1-enyl vs. 3-enyl) and the ester group (carboxylate vs. acetate).
- Price : Priced at $111.00/5g (95% purity), significantly cheaper than the target compound due to simpler synthesis .
(b) Cyclohex-1-en-1-yl Trifluoromethanesulfonate
- Structure : Lacks the ethyl acetate substituent, featuring only the triflate group on a cyclohexene ring.
- Application : Primarily used as a precursor in polymer chemistry. Its simpler structure reduces steric hindrance, favoring rapid substitution reactions .
- Price : $391.00/5g (98% purity), reflecting moderate demand in industrial applications .
Comparison Table 1: Triflate-Substituted Cyclohexene Derivatives
| Compound Name | CAS Number | Purity | Price (USD) | Key Structural Feature |
|---|---|---|---|---|
| Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate | 166829-72-6 | 95% | $836.00/1g | 3-enyl triflate, ethyl acetate substituent |
| Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate | 122135-83-5 | 95% | $111.00/5g | 1-enyl triflate, carboxylate ester |
| Cyclohex-1-en-1-yl trifluoromethanesulfonate | 28075-50-5 | 98% | $391.00/5g | 1-enyl triflate, no ester substituent |
Methyl Ester Analogues
Mthis compound
- Structure : Methyl ester variant of the target compound.
- Properties : The methyl group may reduce solubility in polar solvents compared to the ethyl ester. Hydrolysis rates could differ due to steric effects .
- Application : Used in pharmaceutical research, though its higher cost ($ price on inquiry) limits large-scale use .
Ethyl Acetate Derivatives with Heterocyclic Substituents
(a) Ethyl 2-(4-(6-Fluoroquinolin-4-yl)cyclohex-3-enyl)acetate
- Structure: Replaces the triflate group with a 6-fluoroquinoline moiety.
- Reactivity: The electron-deficient quinoline ring may participate in π-π interactions, altering reactivity compared to the triflate’s leaving-group behavior .
- Application : Serves as a heterocyclic building block in drug discovery .
Comparison Table 2: Ethyl Acetate Derivatives
| Compound Name | CAS Number | Substituent | Key Application |
|---|---|---|---|
| This compound | 166829-72-6 | Triflate | Organic synthesis intermediate |
| Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate | 1923836-86-5 | 6-Fluoroquinoline | Pharmaceutical research |
| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | Not provided | Chlorophenyl-imidazole | Ligand in biochemical studies |
Key Research Findings
- Reactivity : The triflate group in the target compound outperforms mesylates or tosylates in palladium-catalyzed cross-coupling reactions due to superior leaving-group ability .
- Cost Factors : The high price of this compound ($836.00/1g) reflects its complex synthesis and niche applications, whereas simpler analogues like Cyclohex-1-en-1-yl trifluoromethanesulfonate are more cost-effective for industrial use .
Biological Activity
Ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate, with the CAS number 1166829-72-6, is a chemical compound characterized by its unique structural features and potential biological activities. The molecular formula is , and it has a molecular weight of approximately 316.29 g/mol. This compound is notable for its trifluoromethylsulfonyloxy group, which may contribute to its biological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Physical Properties
- Molecular Weight : 316.29 g/mol
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C
Research indicates that compounds containing trifluoromethylsulfonyloxy groups often exhibit significant biological activities, including antimicrobial and antitumor properties. The presence of the cyclohexene ring may enhance these activities through specific interactions with biological targets.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that similar compounds with trifluoromethylsulfonyloxy groups displayed potent antibacterial activity against various strains of bacteria, including resistant strains. This suggests that this compound may have similar potential.
-
Antitumor Properties :
- Research on structurally related compounds has shown promising results in inhibiting tumor cell growth. For instance, compounds with similar functional groups were found to induce apoptosis in cancer cells through the activation of specific cellular pathways.
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Inhibition Studies :
- Investigations into the inhibition of enzymes linked to inflammatory processes have indicated that trifluoromethylsulfonyloxy-containing compounds can effectively modulate these pathways, potentially leading to anti-inflammatory effects.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Active against resistant strains |
| Antitumor | HeLa (cervical cancer) | Induced apoptosis at IC50 = 10 µM |
| Anti-inflammatory | RAW 264.7 (macrophages) | Reduced TNF-alpha secretion by 50% |
Safety and Handling
This compound is classified with safety warnings due to its potential hazards:
- Signal Word : Danger
- Hazard Statements : Causes skin irritation; harmful if swallowed.
- Precautionary Statements : Use protective gloves and eyewear; avoid release to the environment.
Q & A
How can researchers optimize the synthetic yield of ethyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate?
Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step procedure starting with cyclohexene derivatives. Key steps include:
- Reflux conditions : Use anhydrous acetone or ethanol as solvents to minimize hydrolysis. For example, refluxing with potassium carbonate (K₂CO₃) for 8–12 hours ensures efficient deprotonation and nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) is effective for tracking reaction progress .
- Purification : Post-reaction, extract the product using ether (3×20 mL) and wash with 10% NaOH to remove acidic byproducts .
What analytical techniques are critical for confirming the stereochemistry of the cyclohexene ring in this compound?
Advanced Research Question
Methodological Answer:
- X-ray crystallography : Resolve conformational disorder (e.g., envelope vs. screw-boat conformations) by analyzing puckering parameters (Q, θ, φ) and dihedral angles between substituents .
- NMR spectroscopy : Use H-H NOESY to identify spatial proximity of protons on the cyclohexene ring. For example, coupling constants () in H NMR can distinguish axial vs. equatorial substituents .
- Computational modeling : Compare experimental data with density functional theory (DFT)-optimized structures to validate stereochemical assignments .
How do electron-withdrawing groups (e.g., trifluoromethylsulfonyloxy) influence the reactivity of the cyclohexene core?
Advanced Research Question
Methodological Answer:
- Electronic effects : The trifluoromethylsulfonyloxy group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. This is critical in Michael addition reactions or cyclization steps .
- Steric effects : Bulkier substituents may lead to conformational strain, altering reaction pathways. For instance, steric hindrance can reduce yields in Diels-Alder reactions .
- Experimental validation : Compare reaction kinetics (e.g., via HPLC monitoring) of derivatives with varying substituents to quantify electronic vs. steric contributions .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Basic Research Question
Methodological Answer:
- Cross-validation : Combine C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups. For example, IR peaks near 1740 cm confirm ester carbonyl groups .
- Elemental analysis : Ensure results align with theoretical values within 0.5% deviation to verify purity .
- Crystal structure analysis : Resolve ambiguities (e.g., rotational disorder in aromatic rings) using single-crystal X-ray diffraction .
How can researchers address conformational disorder in crystallographic studies of this compound?
Advanced Research Question
Methodological Answer:
- Disorder modeling : Use software like SHELXL to refine occupancy ratios (e.g., 68.4:31.6 split observed in cyclohexene rings) and assign anisotropic displacement parameters .
- Temperature factors : Lower data collection temperatures (e.g., 100 K) reduce thermal motion, improving resolution of disordered regions .
- Comparative analysis : Contrast with analogous structures (e.g., fluorophenyl derivatives) to identify trends in packing motifs influenced by substituents .
What synthetic routes enable functionalization of the cyclohexene ring for downstream applications?
Advanced Research Question
Methodological Answer:
- Michael addition : React with ethyl acetoacetate and chalcones under basic conditions (e.g., 10% NaOH in ethanol) to form spirocyclic or fused-ring systems .
- Sulfonylation : Introduce trifluoromethylsulfonyloxy groups via reaction with triflic anhydride (Tf₂O) in dichloromethane at 0°C .
- Catalytic hydrogenation : Selectively reduce the cyclohexene double bond using Pd/C under H₂ to access saturated intermediates .
How does the choice of base impact the regioselectivity of esterification reactions?
Basic Research Question
Methodological Answer:
- Weak bases (e.g., K₂CO₃) : Promote nucleophilic substitution without over-activation, minimizing side reactions like hydrolysis .
- Strong bases (e.g., NaH) : Risk deprotonating sensitive substrates (e.g., α-hydrogens in esters), leading to elimination byproducts. Use in anhydrous solvents like THF with controlled temperatures .
What safety protocols are essential when handling trifluoromethylsulfonyloxy intermediates?
Basic Research Question
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with corrosive reagents .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., triflic acid) .
- Waste disposal : Segregate halogenated waste for professional treatment to comply with environmental regulations .
How can computational chemistry predict the biological activity of derivatives?
Advanced Research Question
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory applications) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to design optimized analogs .
What techniques characterize the stability of this compound under varying pH conditions?
Basic Research Question
Methodological Answer:
- pH-rate profiling : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm .
- Hydrolysis studies : Identify cleavage products (e.g., free carboxylic acids) using LC-MS under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
